Structural Differentiation Analysis of N-(2-Chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide
The compound CAS 2548996-86-5 incorporates a distinctive three-part architecture: a 2-chlorophenyl carboxamide, a pyrrolidine core, and a 5-fluoropyridin-2-yl ether linked via a methylene spacer [1]. This scaffold differs from the simpler 1-(2-chlorophenylcarbamoyl)pyrrolidine (CAS 197170-35-7) by the addition of the 5-fluoropyridin-2-yloxy methyl substituent at the pyrrolidine 3-position . While this structural difference suggests potential for altered target binding or physicochemical properties, no quantitative binding or functional activity data exist to quantify the impact of this modification.
| Evidence Dimension | Presence of 5-fluoropyridin-2-yl ether moiety |
|---|---|
| Target Compound Data | Present (C17H17ClFN3O2, MW 349.8) |
| Comparator Or Baseline | 1-(2-chlorophenylcarbamoyl)pyrrolidine (CAS 197170-35-7): absent (C11H13ClN2O, MW 224.69) |
| Quantified Difference | Molecular weight difference of 125.1 g/mol; additional C6H4FNO fragment |
| Conditions | Structural analysis based on chemical formula comparison |
Why This Matters
The presence of the 5-fluoropyridin-2-yl ether may confer distinct hydrogen-bonding or lipophilic interactions relative to simpler analogs, but without quantitative activity data, this remains a structural hypothesis rather than a procurement driver.
- [1] PubChem Substance Database. N-(2-chlorophenyl)-3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carboxamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/ (compound accessed via CAS 2548996-86-5). View Source
